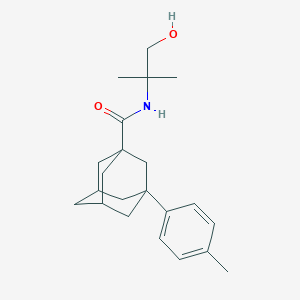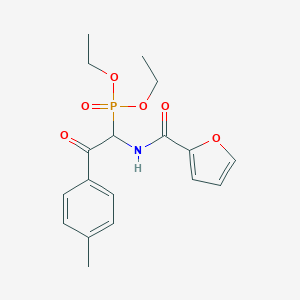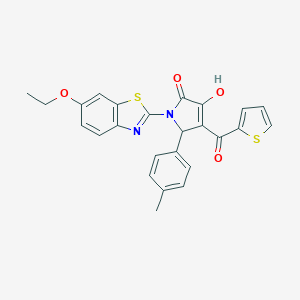
N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB1 receptor antagonists. It is a potential therapeutic agent for a variety of medical conditions, including obesity, addiction, and pain management.
作用機序
N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is a selective CB1 receptor antagonist. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of various physiological processes, including appetite, pain sensation, and addiction. By blocking the CB1 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce food intake and body weight in animal models of obesity. It has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been investigated for its potential analgesic effects in animal models of pain. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide is its selectivity for the CB1 receptor, which allows for more precise modulation of physiological processes. However, one limitation is that it may not be effective in all individuals or for all medical conditions. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide. One direction is to investigate its potential therapeutic applications in humans, particularly for obesity, addiction, and pain management. Another direction is to explore the optimal dosage and administration route for this compound. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other drugs.
合成法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 4-methylphenylmagnesium bromide to form the corresponding ketone. The ketone is then reduced using sodium borohydride to form the alcohol, which is subsequently converted to the carboxamide using tert-butylchloroformate and triethylamine. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
N-(2-hydroxy-1,1-dimethylethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been investigated for its potential analgesic effects in animal models of pain.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)19(25)23-20(2,3)14-24/h4-7,16-17,24H,8-14H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEZTWHPJMYDRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-tert-butyl-5-[(2-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B383619.png)
![2-Methoxyethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B383620.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(2-fluorobenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B383623.png)

![1-allyl-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B383625.png)
![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B383628.png)
![2,6-Ditert-butyl-4-[4-(dimethylamino)benzylidene]-2,5-cyclohexadien-1-one](/img/structure/B383629.png)
![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 2-bromobenzoate](/img/structure/B383630.png)
![2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B383631.png)
![N-(2-benzoyl-4-chlorophenyl)-2,6-dimethyltricyclo[3.2.0.0(2,6)]heptane-1-carboxamide](/img/structure/B383632.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383633.png)

![prop-2-enyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383637.png)
